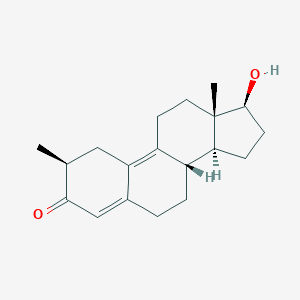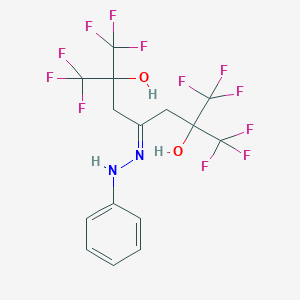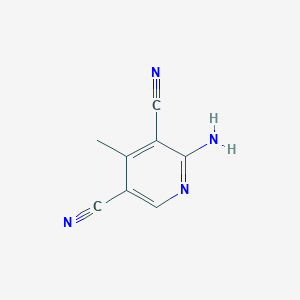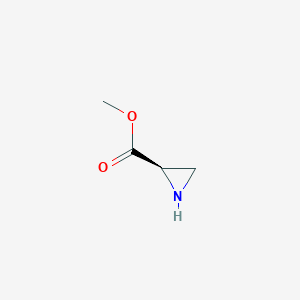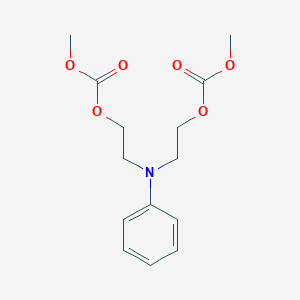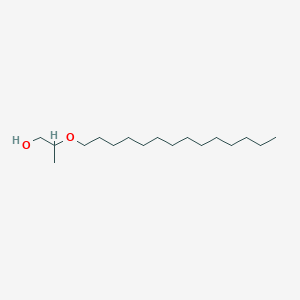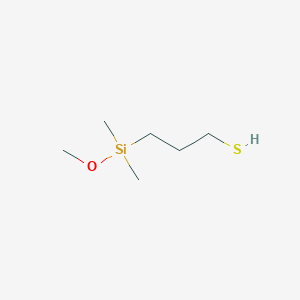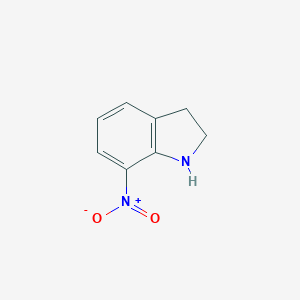
7-Nitroindoline
Übersicht
Beschreibung
7-Nitroindoline is a chemical compound used in various scientific applications, particularly in the synthesis of photoreactive compounds and as a precursor for the release of other substances in biological experiments. It has been a subject of interest due to its unique properties and applications in chemistry and biochemistry.
Synthesis Analysis
The synthesis of 7-Nitroindoline involves several steps, including the use of 1-acyl-7-nitroindolines as precursors and employing techniques like double Boc protection and late-stage linkage of nitroindoline and benzophenone moieties. This approach has been effective in improving the efficiency of photorelease in biological systems (Papageorgiou et al., 2004). Additionally, new classes of 7-Nitroindoline derivatives like 7-Nitroindoline-S-thiocarbamates have been synthesized, showing promise in photoreactivity studies (Baily et al., 2023).
Molecular Structure Analysis
The molecular structure of 7-Nitroindoline is characterized by its nitroindoline nucleus, which can be modified with various substituents to enhance its properties. For example, the introduction of phosphate groups or other functionalities can significantly alter its interaction with biological receptors (Papageorgiou & Corrie, 2007).
Chemical Reactions and Properties
7-Nitroindoline exhibits unique photoreactivity, making it valuable for studies involving the controlled release of bioactive compounds. Its acyl group can be photo-activated to form amides, as seen in the synthesis of nucleoside derivatives (Kikuta et al., 2020). Furthermore, it has been used in the synthesis of compounds like N-peptidyl-7-nitroindolines, which have applications in materials engineering and biomedical fields (Hatch et al., 2016).
Physical Properties Analysis
The physical properties of 7-Nitroindoline derivatives vary depending on their specific molecular structure. For example, modifications like the introduction of aromatic substituents can influence properties such as solubility and photolysis efficiency (Papageorgiou & Corrie, 2000).
Chemical Properties Analysis
7-Nitroindoline and its derivatives have shown a wide range of chemical behaviors, especially in their reactions with radicals and other chemical entities. These reactions are often influenced by factors like pH, solvent polarity, and the presence of specific functional groups (Morris et al., 2011). Additionally, the compound's photoreactive nature has been a key focus, with studies exploring the mechanisms of carboxylic acid photorelease from 1-acyl-7-nitroindolines in various conditions (Morrison et al., 2002).
Wissenschaftliche Forschungsanwendungen
Photocleavable Protecting Groups for Carboxylic Acids
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-based photochemistry has been used as photocleavable protecting groups for carboxylic acids . They offer an alternative to the more commonly used o-nitrobenzyl-based photocleavable protecting groups .
- Methods of Application: These protecting groups can be efficiently removed by illumination with UV-light . The photochemical activation of N-acyl-7-nitroindolines can occur with UV light (λ = 350 nm) by a one-photon absorption process, or with infrared femtosecond laser light (λ = 710 nm) by a two-photon absorption mechanism .
- Results or Outcomes: The use of 7-Nitroindoline-based photochemistry as photocleavable protecting groups for carboxylic acids has been successful and offers an efficient alternative to other methods .
Synthesis of Photocleavable Crosslinkers and Solid Phase Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: N-acyl-7-nitroindolines have been used in peptide fragment condensation, the convergent synthesis of N-glycopeptides, and the synthesis of peptide thioesters . They form amide and thioester bonds with amine and thiol nucleophiles, respectively, under neutral conditions .
- Methods of Application: The process involves the photochemical activation of N-acyl-7-nitroindolines with UV light or infrared femtosecond laser light . This activation can occur in a one-photon absorption process or a two-photon absorption mechanism .
- Results or Outcomes: The application of N-acyl-7-nitroindolines in the synthesis of peptides has been successful, providing an efficient method for peptide synthesis .
Synthesis of Nucleoside Derivatives
- Scientific Field: Biochemistry
- Application Summary: The N-acetyl-7-nitroindoline part was connected to the 2’-deoxyribose part at the 3- or 5-position or to a glycerol unit at the 3-position through an ethylene linker . They were incorporated into the oligodeoxynucleotides, and their photo-reactivities toward the complementary RNA were evaluated .
- Methods of Application: The acetyl group of the N-acetyl-7-nitroindoline derivative was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand . The photoreaction with another derivative suggested acetylation of the RNA strand .
- Results or Outcomes: The results showed the potential application of the N-acetyl-7-nitroindoline unit in aqueous solutions . One compound formed a photo-cross-linked adduct with the RNA, while another was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand .
Synthesis of Photocleavable Crosslinkers and Solid Phase Peptide Synthesis
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-based photochemistry has been used to develop a new N-acyl-7-nitroindoline-based linker for Solid Phase Peptide Synthesis (SPPS) and a strategy for the concomitant cleavage and cyclization of a homodetic RGD-pentapeptide .
- Methods of Application: The process involves the photochemical activation of N-acyl-7-nitroindolines with UV light or infrared femtosecond laser light . This activation can occur in a one-photon absorption process or a two-photon absorption mechanism .
- Results or Outcomes: The application of N-acyl-7-nitroindolines in the synthesis of peptides has been successful, providing an efficient method for peptide synthesis .
Synthesis of Nucleoside Derivatives
- Scientific Field: Biochemistry
- Application Summary: The N-acetyl-7-nitroindoline part was connected to the 2’-deoxyribose part at the 3- or 5-position or to a glycerol unit at the 3-position through an ethylene linker . They were incorporated into the oligodeoxynucleotides, and their photo-reactivities toward the complementary RNA were evaluated .
- Methods of Application: The acetyl group of the N-acetyl-7-nitroindoline derivative was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand . The photoreaction with another derivative suggested acetylation of the RNA strand .
- Results or Outcomes: The results showed the potential application of the N-acetyl-7-nitroindoline unit in aqueous solutions . One compound formed a photo-cross-linked adduct with the RNA, while another was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand .
Synthesis and Photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-S-ethylthiocarbamate, a derivative of 7-Nitroindoline, has been studied for its photolysis kinetics .
- Methods of Application: The compound can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively .
- Results or Outcomes: The study of the photolysis kinetics of 7-Nitroindoline-S-ethylthiocarbamate provides valuable insights into the photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates .
Synthesis of Photocleavable Crosslinkers and Solid Phase Peptide Synthesis
- Scientific Field: Chemistry
- Application Summary: 7-Nitroindoline-based photochemistry has been used to develop a new N-acyl-7-nitroindoline-based linker for Solid Phase Peptide Synthesis (SPPS) and a strategy for the concomitant cleavage and cyclization of a homodetic RGD-pentapeptide .
- Methods of Application: The process involves the photochemical activation of N-acyl-7-nitroindolines with UV light or infrared femtosecond laser light . This activation can occur in a one-photon absorption process or a two-photon absorption mechanism .
- Results or Outcomes: The application of N-acyl-7-nitroindolines in the synthesis of peptides has been successful, providing an efficient method for peptide synthesis .
Synthesis of Nucleoside Derivatives
- Scientific Field: Biochemistry
- Application Summary: The N-acetyl-7-nitroindoline part was connected to the 2’-deoxyribose part at the 3- or 5-position or to a glycerol unit at the 3-position through an ethylene linker . They were incorporated into the oligodeoxynucleotides, and their photo-reactivities toward the complementary RNA were evaluated .
- Methods of Application: The acetyl group of the N-acetyl-7-nitroindoline derivative was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand . The photoreaction with another derivative suggested acetylation of the RNA strand .
- Results or Outcomes: The results showed the potential application of the N-acetyl-7-nitroindoline unit in aqueous solutions . One compound formed a photo-cross-linked adduct with the RNA, while another was photo-activated to form the deacetylated nitroso derivative without affecting the RNA strand .
Synthesis and Photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates
- Scientific Field: Chemistry
- Application Summary: 5-bromo-7-nitroindoline-S-ethylthiocarbamate, a derivative of 7-Nitroindoline, has been studied for its photolysis kinetics .
- Methods of Application: The compound can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively .
- Results or Outcomes: The study of the photolysis kinetics of 5-bromo-7-nitroindoline-S-ethylthiocarbamate provides valuable insights into the photoreactivity of 7‑Nitroindoline‑S‑thiocarbamates .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543976 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroindoline | |
CAS RN |
100820-43-7 | |
| Record name | 7-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



